molecular formula C11H6BrF3 B14798880 6-Bromo-1-(trifluoromethyl)naphthalene

6-Bromo-1-(trifluoromethyl)naphthalene

Cat. No.: B14798880
M. Wt: 275.06 g/mol
InChI Key: BZWUIIMLQFFPLE-UHFFFAOYSA-N
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Description

6-Bromo-1-(trifluoromethyl)naphthalene is an organic compound with the molecular formula C11H6BrF3. It is a derivative of naphthalene, where a bromine atom and a trifluoromethyl group are substituted at the 6th and 1st positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods to synthesize 6-Bromo-1-(trifluoromethyl)naphthalene involves the bromination of 1-(trifluoromethyl)naphthalene. This reaction typically uses bromine or a brominating agent under controlled conditions to ensure selective substitution at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-(trifluoromethyl)naphthalene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds .

Scientific Research Applications

6-Bromo-1-(trifluoromethyl)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-1-(trifluoromethyl)naphthalene in chemical reactions involves the activation of the bromine atom or the trifluoromethyl group. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating with the bromine atom and the organoboron reagent .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-(trifluoromethyl)naphthalene
  • 2-Bromo-1-(trifluoromethyl)naphthalene
  • 6-Bromo-2-(trifluoromethyl)naphthalene

Uniqueness

6-Bromo-1-(trifluoromethyl)naphthalene is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. The presence of both bromine and trifluoromethyl groups at specific positions on the naphthalene ring can lead to distinct chemical properties and applications .

Properties

Molecular Formula

C11H6BrF3

Molecular Weight

275.06 g/mol

IUPAC Name

6-bromo-1-(trifluoromethyl)naphthalene

InChI

InChI=1S/C11H6BrF3/c12-8-4-5-9-7(6-8)2-1-3-10(9)11(13,14)15/h1-6H

InChI Key

BZWUIIMLQFFPLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C(=C1)C(F)(F)F

Origin of Product

United States

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